Patellamide D
Description
Structure
2D Structure
Properties
CAS No. |
120853-15-8 |
|---|---|
Molecular Formula |
C38H48N8O6S2 |
Molecular Weight |
777 g/mol |
IUPAC Name |
(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4,18-bis[(2S)-butan-2-yl]-7,21,25-trimethyl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C38H48N8O6S2/c1-8-18(3)27-35-45-29(21(6)51-35)33(49)39-20(5)37-41-25(16-53-37)31(47)43-28(19(4)9-2)36-46-30(22(7)52-36)34(50)40-24(15-23-13-11-10-12-14-23)38-42-26(17-54-38)32(48)44-27/h10-14,16-22,24,27-30H,8-9,15H2,1-7H3,(H,39,49)(H,40,50)(H,43,47)(H,44,48)/t18-,19-,20+,21+,22+,24+,27-,28-,29-,30-/m0/s1 |
InChI Key |
HZUISCIYFHWTKA-WLCQTKGUSA-N |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)[C@@H](C)CC)CC6=CC=CC=C6 |
Canonical SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |
Other CAS No. |
120853-15-8 |
Synonyms |
patellamide D |
Origin of Product |
United States |
Discovery and Initial Characterization of Patellamide D
Historical Context of Isolation
Patellamide D is a cyclic octapeptide that was first isolated in 1989 from the aplousobranch ascidian Lissoclinum patella. nih.govnih.govmdpi.com The discovery was the result of broader scientific efforts to identify novel, bioactive compounds from marine organisms, which were recognized as a rich source of potential therapeutic agents. mdpi.comrsc.org Researchers collected specimens of L. patella from Australia, leading to the identification of this compound alongside two other new cyclic peptides, lissoclinamide 4 and lissoclinamide 5. nih.govacs.org
Initially, the host ascidian, Lissoclinum patella, was presumed to be the producer of these compounds. mdpi.com However, subsequent research revealed that the true biosynthetic source is Prochloron, a genus of symbiotic cyanobacteria that resides within the tissues of the ascidian. nih.govmdpi.compublish.csiro.aupublish.csiro.au While early cell-separation studies localized the peptides within the Prochloron cells, later investigations found the molecules distributed throughout the ascidian, including its tunic. pnas.org The patellamides are part of a larger family of cyanobactins, which are ribosomally synthesized and post-translationally modified peptides. researchgate.net
The isolation of this compound was part of a continuing investigation into the chemical constituents of L. patella, which had already yielded other related compounds like patellamides A, B, and C. nih.gov The interest in these molecules was driven by their cytotoxic properties against various cancer cell lines. nih.govrsc.org this compound, in particular, was later shown to be a potent modulator of multidrug resistance in human leukemic cells, further highlighting the significance of its discovery. nih.gov
Early Methodologies for Structural Elucidation (e.g., Two-dimensional NMR Techniques, Mass Spectrometry, X-ray Analysis for Conformational Analysis)
The determination of the complex structure of this compound relied on a combination of advanced analytical techniques available at the time. nih.gov These methods were crucial not only for defining the planar structure but also for establishing the stereochemistry and conformational arrangement of the macrocycle.
Two-dimensional Nuclear Magnetic Resonance (NMR) Techniques: The primary tool for elucidating the complex peptide structure was two-dimensional NMR spectroscopy. nih.govscilit.com Techniques such as COSY (Correlation Spectroscopy) were used to establish proton-proton connectivities within the individual amino acid residues, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments helped to piece the fragments together by identifying long-range correlations between protons and carbons. hyphadiscovery.com This allowed for the definitive assignment of the peptide sequence and the identification of its unique structural components, including two oxazoline (B21484) and two thiazole (B1198619) rings. nih.gov
Mass Spectrometry (MS): Mass spectrometry was instrumental in determining the molecular weight of this compound and providing fragmentation data that supported the structural assignments made by NMR. nih.govscilit.com Fast Atom Bombardment (FAB-MS) was a common technique at the time for analyzing such non-volatile cyclic peptides. scilit.com The precise mass measurements confirmed the molecular formula, C38H48N8O6S2. nih.gov
X-ray Analysis for Conformational Analysis: The absolute configuration and the solid-state conformation of this compound were unequivocally established through single-crystal X-ray analysis. acs.orgacs.org This technique provided a three-dimensional model of the molecule, confirming the stereochemistry of the chiral centers. The analysis revealed that the solid-state conformation of this compound differs from that of the closely related peptide, ascidiacyclamide (B1665190). acs.org
Hydrolysis and Chiral Chromatography: To determine the absolute stereochemistry of the constituent amino acids, the peptide was hydrolyzed. The resulting amino acids were then derivatized and analyzed using chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns, confirming the specific D and L configurations of the amino acid building blocks. acs.org
Computational Modeling: Computer-based molecular modeling was used to compare the energy-minimized conformation of this compound with the conformation observed in the crystal structure. acs.org These calculations indicated that the conformation found in the crystalline form is highly stable, being approximately 10 kcal/mol lower in energy than a modeled conformation based on the structure of ascidiacyclamide. acs.orgnih.gov
Table 1: Summary of Analytical Methods for this compound Elucidation
| Methodology | Purpose | Key Findings | Reference |
|---|---|---|---|
| 2D NMR (COSY, HMBC, etc.) | Determine connectivity of atoms and sequence of amino acids. | Established the cyclic octapeptide backbone with two thiazole and two oxazoline rings. | nih.govscilit.com |
| Mass Spectrometry (MS) | Determine molecular weight and confirm molecular formula. | Provided the molecular formula C38H48N8O6S2. | nih.govnih.gov |
| X-ray Crystallography | Determine the 3D structure and absolute stereochemistry. | Confirmed the absolute configuration and revealed a unique solid-state conformation. | acs.orgacs.org |
| Chiral GC/HPLC | Determine the chirality of constituent amino acids after hydrolysis. | Confirmed the specific D and L configurations of the amino acids. | acs.org |
| Molecular Modeling | Analyze conformational stability. | The crystalline conformation is energetically favorable. | acs.orgnih.gov |
Patellamide D Biosynthesis and Genetic Determinants
Ribosomal Synthesis and Post-Translational Modification (RiPP) Pathway Elucidation
Patellamide D is synthesized via a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway. This process begins with the ribosomal synthesis of a precursor peptide, PatE. nih.govpnas.org This precursor peptide contains a leader sequence, which guides the subsequent modifications, and two core peptide sequences that will ultimately become patellamide A and patellamide C. nih.govpnas.org Following translation, the PatE peptide undergoes a series of enzymatic modifications, including heterocyclization, proteolysis, macrocyclization, and oxidation, to yield the final cyclic patellamide products. st-andrews.ac.ukresearchgate.net
The discovery of the pat gene cluster in the cyanobacterial symbiont Prochloron didemni was crucial in elucidating this pathway. pnas.orgnih.gov Sequence analysis of this cluster revealed genes encoding enzymes with homology to proteases, oxidoreductases, and enzymes involved in the biosynthesis of other RiPPs like microcins. pnas.orgphylogenomics.me This genetic evidence strongly pointed towards a ribosomal origin for patellamides, a departure from the initially hypothesized non-ribosomal peptide synthetase (NRPS) pathway. pnas.org The heterologous expression of the pat gene cluster in Escherichia coli confirmed its direct involvement in patellamide biosynthesis, as patellamide A was successfully produced. phylogenomics.memdpi.com
The pat Gene Cluster: Genomic Organization and Component Genes
The biosynthetic machinery for patellamide production is encoded by the pat gene cluster, an approximately 11-kbp stretch of DNA where the component genes, patA through patG, are organized in a single operon. pnas.orgresearchgate.netnih.gov This compact organization suggests a coordinated regulation of gene expression to ensure the efficient production of the final natural products. nih.gov The core genes essential for the biosynthesis are patA, patD, patE, and patG. nih.govnih.gov
Table 1: Organization of the pat Gene Cluster
| Gene | Proposed Function |
| patA | N-terminal Protease |
| patB | Undetermined/Inactive Function |
| patC | Undetermined/Inactive Function |
| patD | ATP-dependent Cyclodehydratase/Heterocyclase |
| patE | Precursor Peptide |
| patF | Undetermined/Inactive Function |
| patG | C-terminal Protease, Macrocyclase, Oxidase |
The patA gene encodes a subtilisin-like protease responsible for the cleavage of the N-terminal leader sequence from the modified PatE precursor peptide. nih.govpnas.orgpnas.org This proteolytic event is a crucial step in the maturation of the patellamide, liberating the N-terminus of the core peptide for subsequent macrocyclization. The PatA protein contains a recognizable protease domain and a C-terminal domain of unknown function (DUF), which is also found in PatG. nih.govpnas.org
The patD gene product is a key enzyme that catalyzes the heterocyclization of specific cysteine, serine, and threonine residues within the PatE core peptide to form thiazoline (B8809763) and oxazoline (B21484) rings, respectively. nih.govpnas.orgresearchgate.net This transformation is ATP-dependent and is fundamental to the chemical structure and biological activity of the final patellamide. nih.gov PatD is a multi-domain enzyme, with its N-terminal domain showing weak similarity to adenylating enzymes and its C-terminal domain belonging to the YcaO superfamily, which is characteristic of cyclodehydratases. pnas.orgnih.gov
The patE gene encodes the 71-amino acid precursor peptide, which is the initial substrate for the entire biosynthetic pathway. nih.govpnas.org It consists of a 37-residue N-terminal leader sequence followed by two eight-residue core peptide sequences that correspond to patellamide C and patellamide A. pnas.orgpnas.org Each core peptide is flanked by conserved recognition sequences that are essential for processing by the other Pat enzymes. nih.govnih.gov Specifically, a five-residue sequence is present at the N-terminus for recognition by the PatA protease, and a four-residue AYDG motif at the C-terminus is recognized by the PatG macrocyclase. nih.govnih.gov
PatG is a large, multifunctional enzyme with three distinct domains that carry out the final steps of patellamide biosynthesis. nih.govnih.govvirginia.edu
Oxidase Domain: The N-terminal domain of PatG functions as an FMN-dependent oxidase, responsible for oxidizing the thiazoline rings, formed by PatD, into the more stable thiazole (B1198619) rings found in the mature patellamides. nih.govphylogenomics.me
Macrocyclase Domain: The central domain of PatG is a subtilisin-like protease that exhibits macrocyclase activity. nih.govvirginia.edu It recognizes the C-terminal AYDG signature of the modified core peptide, cleaves the peptide from its C-terminal flanking sequence, and then catalyzes the formation of a peptide bond between the newly liberated C-terminus and the N-terminus of the core peptide, resulting in the characteristic cyclic structure of patellamides. nih.govnih.gov
Domain of Unknown Function (DUF): The C-terminal region of PatG is a domain of unknown function that is also present in PatA. nih.govnih.gov
The pat gene cluster also contains three genes, patB, patC, and patF, whose specific roles in patellamide biosynthesis have not been definitively established or appear to be non-essential. pnas.orgphylogenomics.me While homologs of patB and patC are found in other cyanobactin biosynthetic clusters, their functions remain elusive. nih.gov The patF gene product shows homology to prenyltransferases, but studies have indicated that it is likely an inactive enzyme in the patellamide pathway. researchgate.netnih.gov
Enzymatic Mechanisms of Post-Translational Modifications
The biosynthesis of this compound from its ribosomally synthesized precursor peptide, PatE, involves a series of intricate enzymatic post-translational modifications. These modifications are essential for the formation of the final bioactive macrocyclic structure. The key enzymatic steps include amino acid heterocyclization, proteolytic processing, peptide macrocyclization, heterocycle oxidation, and stereochemical inversion. These transformations are catalyzed by a dedicated suite of enzymes encoded within the pat gene cluster. nih.govst-andrews.ac.uk
Amino Acid Heterocyclization: Thiazoline and Oxazoline Formation
The initial post-translational modification in the patellamide biosynthetic pathway is the formation of thiazoline and oxazoline rings from cysteine, serine, and threonine residues within the PatE precursor peptide. nih.govnih.gov This crucial step is catalyzed by the heterocyclase enzyme, PatD. nih.govnih.gov PatD is an ATP-dependent enzyme that functions in conjunction with a substrate recognition unit. nih.govacs.org Some heterocyclases only process cysteine residues to form thiazolines, while others, like PatD, can act on both cysteine and serine/threonine residues to yield thiazolines and oxazolines, respectively. nih.govnih.gov
The mechanism of heterocyclization involves the activation of the amide backbone of the peptide substrate. nih.gov While the precise mechanism has been a subject of investigation, evidence suggests a kinase-type mechanism where the breakage of the β-γ phosphate (B84403) bond of ATP is required for catalysis. acs.org This process is understood to proceed through a phosphorylated hemiorthoamide intermediate, which then collapses to form the five-membered azoline ring with the elimination of water. nih.gov Studies on homologous enzymes have indicated that the heterocyclization process can follow a specific order, often proceeding from the C-terminus towards the N-terminus of the core peptide. nih.gov
Table 1: Key Enzyme in this compound Heterocyclization
| Enzyme | Function | Substrates | Products | Cofactor |
|---|---|---|---|---|
| PatD | Catalyzes the formation of thiazoline and oxazoline rings | Cysteine, Serine, Threonine residues in PatE | Thiazoline and Oxazoline heterocycles | ATP |
Proteolytic Processing: Leader Peptide Cleavage
Following heterocyclization, the modified PatE precursor peptide undergoes proteolytic processing to remove the N-terminal leader peptide. This cleavage is a critical step for the subsequent macrocyclization and maturation of the peptide. nih.govacs.org The enzyme responsible for this specific cleavage is PatA, a subtilisin-like serine protease. nih.govnih.gov
PatA recognizes and cleaves a specific five-residue protease signature sequence located at the N-terminus of each core peptide within PatE. nih.govnih.gov This action liberates the N-terminus of the core peptide, which is a prerequisite for the head-to-tail macrocyclization. nih.gov The dual action of two distinct subtilisin-like proteases, PatA and later PatG, is a characteristic feature of the patellamide biosynthetic pathway. nih.gov While both share structural similarities, they exhibit distinct substrate specificities, with PatA exclusively cleaving the N-terminal leader peptide. nih.govnih.gov
Peptide Macrocyclization
The transformation of the linear, heterocycle-containing peptide into a cyclic structure is a hallmark of patellamide biosynthesis. This macrocyclization is catalyzed by the macrocyclase domain of the multifunctional enzyme PatG. nih.govnih.gov This domain also belongs to the subtilisin family of serine proteases but has evolved to favor intramolecular aminolysis over hydrolysis. nih.govpnas.org
The macrocyclization process involves the recognition of a conserved three-residue signature at the C-terminus of the core peptide. nih.govnih.gov PatGmac first cleaves the C-terminal recognition sequence, forming a covalent acyl-enzyme intermediate. nih.govacs.org A unique structural feature of PatGmac, a "capping" or "macrocyclization" insert composed of two helices, shields this reactive intermediate from water, preventing hydrolysis. nih.govnih.gov This shielding allows the newly liberated N-terminal amine of the core peptide (following PatA cleavage) to attack the acyl-enzyme intermediate, resulting in the formation of a peptide bond and the release of the cyclic patellamide. nih.govnih.gov
Heterocycle Oxidation
After macrocyclization, the thiazoline rings within the cyclic peptide are oxidized to form the more stable aromatic thiazole rings. nih.govpnas.org This oxidation is catalyzed by the N-terminal oxidase domain of the same multifunctional enzyme, PatG. nih.govpnas.orgresearchgate.net This domain is FMN-dependent and is homologous to other NAD(P)H oxidoreductases. nih.govpnas.org The oxidation of thiazolines to thiazoles introduces further structural rigidity and alters the electronic properties of the macrocycle. nih.gov In the biosynthesis of this compound, only the thiazoline rings are oxidized, while the oxazoline rings remain in their reduced state. nih.gov
Stereochemical Inversion (Epimerization) Mechanisms
A final key modification in the biosynthesis of this compound is the inversion of stereochemistry of two amino acid residues adjacent to the newly formed thiazole rings, from the L-configuration to the D-configuration. nih.gov The precise mechanism of this epimerization is not yet fully elucidated and has been a topic of scientific discussion. nih.govst-andrews.ac.uk
One hypothesis suggests that this inversion may be a spontaneous, non-enzymatic process. nih.govst-andrews.ac.uk The proximity of the electron-withdrawing thiazoline ring could lower the pKa of the adjacent Cα proton, facilitating its abstraction and subsequent reprotonation from the opposite face, leading to inversion. nih.gov It is generally assumed that epimerization occurs after heterocyclization but before the final oxidation to the thiazole, as the aromatic thiazole would be less effective at stabilizing the intermediate carbanion. nih.gov
However, the highly conserved nature of a Domain of Unknown Function (DUF) at the C-termini of both PatA and PatG suggests a potential enzymatic role in the biosynthetic pathway. nih.govresearchgate.net While a direct role in epimerization has not been definitively proven, the conservation of these DUF domains across patellamide-like gene clusters raises the possibility of their involvement in this or another essential step in patellamide maturation. nih.gov
Structural Biology of Biosynthetic Enzymes
The three-dimensional structures of several key enzymes in the patellamide biosynthetic pathway have been elucidated, providing significant insights into their catalytic mechanisms.
The crystal structure of the PatA protease domain has been solved, revealing a classic subtilisin fold. nih.govst-andrews.ac.uk This structural information helps to rationalize its substrate specificity for the N-terminal cleavage site of the PatE precursor peptide. nih.gov
Significant structural work has also been conducted on the multifunctional PatG enzyme. The structure of the macrocyclase domain (PatGmac) has been determined independently by two research groups. nih.gov These studies revealed the subtilisin core, as well as the unique helix-turn-helix "macrocyclization insert" that is crucial for shielding the acyl-enzyme intermediate and promoting cyclization over hydrolysis. nih.govnih.gov The structure of PatGmac in complex with a substrate mimic has further illuminated the key interactions that govern substrate recognition and catalysis. st-andrews.ac.uk
The crystal structure of the C-terminal Domain of Unknown Function (DUF) from PatG has also been determined. nih.govresearchgate.net It reveals a novel fold and a dimeric structure held together by zinc ions. nih.gov While this structure did not immediately reveal its function, it ruled out the binding of linear precursor peptides, suggesting that if it has a role in modification, it may act on the macrocyclic product. nih.govresearchgate.net
Although a structure for the full-length PatD heterocyclase is not yet available, the structures of highly homologous cyanobactin heterocyclases, such as LynD, have been solved. st-andrews.ac.uk These structures, often in complex with a precursor peptide and ATP analogs, have provided a model for understanding how PatD recognizes its substrate and utilizes ATP to drive the cyclodehydration reactions. acs.orgst-andrews.ac.uk
The only domain in the patellamide biosynthetic pathway for which a high-resolution structure is not yet available is the oxidase domain of PatG . nih.gov However, sequence analysis identifies it as an FMN-dependent oxidase, and models have been generated based on homologous structures. nih.gov
Table 2: Structural Information for Patellamide Biosynthetic Enzymes
| Enzyme/Domain | PDB ID(s) | Method | Resolution (Å) | Key Structural Features |
|---|---|---|---|---|
| PatA (protease domain) | 4AKS, 4AKT | X-ray Crystallography | 2.19 | Subtilisin-like fold |
| PatG (macrocyclase domain) | 4AKS, 4AKT | X-ray Crystallography | 2.19 | Subtilisin-like fold with a unique helix-turn-helix "macrocyclization insert" |
| PatG (DUF domain) | Not specified in sources | X-ray Crystallography | 1.72 | Novel dimeric fold with zinc ion coordination |
| LynD (PatD homolog) | Not specified in sources | X-ray Crystallography | N/A | Dimeric structure with domains for substrate recognition and catalysis |
PatG Macrocyclase Domain Structural Analysis
The PatG protein is a multi-domain enzyme that plays a crucial role in the final steps of patellamide biosynthesis. nih.gov Its central subtilisin-like domain, referred to as the macrocyclase domain (PatGmac), is responsible for the macrocyclization of the linear peptide precursor. nih.gov Structural analysis of the PatG macrocyclase domain reveals a classic subtilisin fold, similar to that of the PatA protease domain. nih.gov However, PatG possesses a unique structural feature: a "capping" or "macrocyclization" insert composed of two helices located directly above the catalytic site. nih.gov This insertion is critical for its function in macrocyclization over simple proteolysis. st-andrews.ac.uk
The enzyme recognizes a three-residue signature on the substrate peptide and binds it in a pre-organized conformation. nih.gov Structural studies of PatGmac in complex with a substrate mimic have highlighted the key interactions that facilitate this process. st-andrews.ac.uk The substrate's proline or thiazoline at the P1 position adopts a cis configuration, which is essential for binding and prevents clashes with the macrocyclase insert. nih.gov This structural arrangement shields the acyl-enzyme intermediate from water, favoring the intramolecular cyclization reaction over hydrolysis. nih.gov The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the free amino terminus of the core peptide to form the macrocycle. nih.gov
PatA Protease Domain Structural Analysis
The PatA protein is responsible for the initial proteolytic cleavage of the PatE precursor peptide, removing the N-terminal leader sequence. nih.govnih.gov Like PatG, PatA contains a protease domain with a classic serine protease fold. nih.gov The crystal structure of the apo-PatA protease domain has been determined, revealing a perturbed catalytic triad (B1167595) compared to the classic arrangement found in other serine proteases. nih.gov PatA and its close homolog, PagA, both exhibit this altered catalytic configuration in their native structures. nih.gov Both PatA and PatG are multi-domain proteins that also contain a C-terminal domain of unknown function (DUF). nih.gov
PatD Heterocyclase Mechanism and Substrate Promiscuity
PatD is the heterocyclase enzyme in the patellamide pathway, responsible for converting cysteine, serine, and threonine residues within the precursor peptide into thiazoline and oxazoline rings, respectively. pnas.orgnih.gov This ATP-dependent process is crucial for the chemical diversity of patellamides. nih.gov The proposed mechanism for heterocyclization involves the formation of a hemiorthoamide intermediate, which is then either phosphorylated or adenylated to promote elimination and yield the azoline ring. nih.gov
PatD exhibits remarkable substrate promiscuity, tolerating a wide variety of amino acid sequences flanking the target cysteine, serine, or threonine residues. nih.gov This flexibility has been demonstrated by its ability to process selenocysteine (B57510) into a selenazoline, suggesting the potential for creating novel natural products. nih.gov The enzyme acts in a processive manner, requiring the leader peptide to be attached to the core peptide for its activity. nih.gov Comparative studies with the closely related heterocyclase TruD from the trunkamide (B1244394) pathway have shown that while both enzymes are broad-substrate, they can exhibit different regioselectivity, influencing the final chemical structure of the product. nih.gov The N-terminal domains of PatD and TruD are nearly identical and are considered the catalytic domains, whereas their C-terminal domains, which are about 77% identical, are thought to be involved in substrate binding and controlling regioselectivity. nih.gov
Domain of Unknown Function (DUF) Homology and Structural Insights
Both PatA and PatG proteins contain a homologous Domain of Unknown Function (DUF) at their C-termini. nih.govnih.gov These DUF domains share 56% sequence identity and are conserved across various cyanobactin biosynthetic pathways, suggesting a significant functional role. nih.govelsevier.com
The crystal structure of the PatG DUF domain has been determined, revealing a novel protein fold. nih.govst-andrews.ac.uk In the crystal structure, the PatG DUF forms a dimer stabilized by two zinc ions at the interface. nih.govresearchgate.net However, the residues involved in zinc binding are not conserved in the PatA DUF or in DUF domains from other cyanobactin pathways, making the functional relevance of this dimerization unclear. nih.govnih.gov Despite its conserved nature, the precise function of the DUF domain remains elusive. st-andrews.ac.uk It has been established that the DUF domain does not bind to linear precursor peptides, either with or without heterocycles. nih.gov While a role in the epimerization of amino acid residues has been considered, this has not been experimentally confirmed. nih.gov
Comparative Biosynthetic Pathway Analysis: Patellamide and Related Cyanobactins (e.g., Trunkamide, Patellin, Trichamide)
The biosynthetic pathways of patellamides share significant similarities with those of other cyanobactins, such as trunkamide, patellin, and trichamide, reflecting a common evolutionary origin. nih.govresearchgate.net These pathways all utilize a core set of enzymes for precursor peptide processing, including proteases and heterocyclases, encoded by homologous gene clusters. nih.govnih.gov
Trunkamide and Patellin: The biosynthetic gene cluster for trunkamide (tru) is syntenic to the pat cluster. nih.govresearchgate.net A key difference lies in the post-translational modifications. While patellamides undergo heterocyclization of serine and threonine residues, trunkamide and patellins feature prenylation at these positions. nih.gov This functional divergence is attributed to differences in the PatD/TruD heterocyclases and the presence of prenyltransferases (TruF1 and TruF2) in the tru cluster. nih.govnih.gov Furthermore, the PatG homolog in the patellin pathway, TruG, lacks the oxidase domain found in PatG, which explains why patellins contain thiazolines while patellamides have oxidized thiazoles. nih.gov
Trichamide: The trichamide (tri) biosynthetic cluster from the cyanobacterium Trichodesmium erythraeum also shows striking similarity to the pat cluster. nih.gov Both clusters encode a heterocyclization enzyme, an oxidase, and two proteases. nih.gov The precursor peptides for both patellamide (PatE) and trichamide (TriG) possess highly conserved 5-amino-acid recognition signals for macrocyclization. nih.govescholarship.org A notable difference is the absence of a PatF homolog in the trichamide pathway, which is implicated in oxazoline formation, a modification not present in trichamide. nih.gov
This comparative analysis highlights how variations in the core biosynthetic machinery, such as the presence or absence of specific domains (e.g., oxidase in PatG) or entire enzymes (e.g., prenyltransferases), lead to the structural diversity observed among these related cyanobactins. nih.gov
Chemical Synthesis Strategies for Patellamide D and Analogues
Historical Development of Total Synthesis Approaches
The history of patellamide synthesis is intrinsically linked to the structural elucidation of the entire class of compounds. When patellamides were first discovered in 1981, their proposed structure was later found to be incorrect, suggesting that the thiazole (B1198619) and oxazoline (B21484) heterocycles were directly fused. rsc.orgresearchgate.net The first attempts at total synthesis in the mid-1980s were pivotal, as the analytical data of the synthetic compounds did not match those of the natural products. rsc.org This discrepancy led to a necessary revision of the proposed structures. rsc.orgnih.gov
These early synthetic endeavors confirmed the correct connectivity, establishing that the heterocyclic subunits in patellamides are separated by amino acid residues. nih.gov However, these initial routes often relied on harsh reaction conditions and lengthy procedures for the formation of the critical oxazoline and thiazoline (B8809763) moieties, highlighting the need for more efficient and milder methodologies. nih.gov This foundational work set the stage for the development of more sophisticated and contemporary synthetic strategies over the subsequent decades. uni-heidelberg.denih.gov
Solid-Phase Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) has emerged as a cornerstone in the production of patellamide D and its analogues. ontosight.ai This methodology, where a peptide chain is assembled on a solid resin support, offers significant advantages over traditional solution-phase methods, particularly in its ability to streamline the purification process by simply washing the resin after each coupling step. researchgate.netpeptide.com For complex molecules like patellamides, SPPS facilitates the rapid assembly of the linear peptide precursor. researchgate.netmdpi.com
A comparative study on the synthesis of Urukthapelstatin A, a related heterocyclic macrocycle, concluded that an SPPS approach was superior to a solution-phase route. researchgate.netmdpi.com The solid-phase method allowed for the rapid generation of a flexible linear peptide, whereas the solution-phase approach was described as more tedious. researchgate.netmdpi.com
Modern approaches have further enhanced the power of SPPS by combining it with enzymatic methods. In one innovative strategy, a linear peptide is synthesized on a resin, cleaved to release it into solution, and then subjected to a cascade of enzymes from the patellamide biosynthetic pathway to induce heterocyclization, oxidation, and final macrocyclization. researchgate.net This hybrid technique successfully produces patellamide analogues, merging the efficiency of solid-phase synthesis with the specificity of biocatalysis. researchgate.net
Solution-Phase Synthetic Routes
Alongside solid-phase techniques, solution-phase synthesis has also been employed in the creation of patellamides. ontosight.ai In this classical approach, all reactions, including coupling and deprotection steps, are carried out in a homogeneous solution. While this method can be advantageous for large-scale synthesis and allows for purification and characterization of intermediates, it can be labor-intensive for long, complex peptides due to the need for purification after each step. researchgate.net
The synthesis of patellamide-like macrocycles in solution often involves the cyclization of a linear precursor that already contains the pre-formed heterocyclic rings. researchgate.netuni-heidelberg.de This can present challenges, as the precursor may be rigid, making the final macrocyclization step difficult. researchgate.net Despite these hurdles, solution-phase methods remain a viable route, and some strategies have successfully combined steps in both solution and solid-phase to leverage the advantages of each. mdpi.com
Convergent Synthesis and Building Block Strategies
For patellamides, this typically involves the preparation of dipeptide or tetrapeptide fragments that contain the requisite heterocyclic systems. mdpi.comuq.edu.auresearchgate.net For instance, a common approach is to synthesize two distinct building blocks, such as a thiazole-containing fragment and an oxazoline-containing fragment, which are then coupled to form the linear octapeptide precursor before the final macrocyclization. mdpi.comuq.edu.au
Recent developments have led to highly adaptable and flexible synthetic processes based on this building block strategy. rsc.orgnih.gov An Fmoc-based peptide chemistry approach allows for the coupling of various heterocyclic building blocks, making it possible to prepare a wide range of both natural and non-natural patellamide derivatives in a straightforward manner. mdpi.comrsc.org This has been instrumental in producing analogues with modified side chains or even different heterocyclic systems for functional studies. rsc.orgnih.gov
| Synthetic Strategy | Description | Key Advantages |
| Linear Synthesis | Step-by-step assembly of the molecule from one end to the other. | Straightforward concept. |
| Convergent Synthesis | Independent synthesis of fragments (building blocks) followed by their assembly. | Increased overall yield, greater efficiency, allows for modularity. scholarsresearchlibrary.com |
| Building Blocks Used | Pre-formed di- or tetrapeptides containing thiazole or oxazoline rings. mdpi.comuq.edu.au | Simplifies the final assembly, allows for easy creation of analogues. rsc.orgnih.gov |
Structure Activity Relationship Sar Studies of Patellamide D
Impact of Macrocyclic Core Modifications on Biological Activity
The macrocyclic core of patellamide D is a defining feature, and its rigidity and conformation are crucial for its biological activity. The 24-membered ring is formed by a pseudo-octapeptide structure containing four heterocycles. nih.gov This rigid backbone orients the side chains and donor atoms in a specific spatial arrangement, which is essential for its interactions with biological targets and for metal ion coordination. rsc.orguq.edu.au
Role of Heterocycle Modifications (Thiazole and Oxazoline)
The thiazole (B1198619) and oxazoline (B21484) rings are fundamental to the structure and activity of this compound. nih.gov These five-membered heterocycles introduce conformational constraints, significantly altering the peptide's flexibility and chemical properties. nih.govrsc.org The presence of two thiazoles and two oxazolines is a common feature among patellamides and is believed to be essential for their biological function. nih.gov
Studies involving the replacement of these heterocycles have provided insights into their role. For instance, substituting the natural oxazoline and thiazole groups with dimethylimidazoles or methyloxazoles results in more rigid macrocycles and alters the folding of the cyclic peptide. researchgate.net The specific arrangement of these heterocycles, with two aromatic thiazoles and two non-oxidized oxazolines, appears to be a requirement for biological activity. nih.gov The nitrogen atoms within these heterocycles are also crucial for the molecule's ability to coordinate with metal ions, such as copper(II). uq.edu.auqut.edu.au The removal of even two of the heterocycles from a related analogue was shown to completely change the structure of the binding cleft. uq.edu.au
Influence of Side Chain Variability on Activity Profiles
The side chains of the amino acid residues in this compound, which are appended to the macrocyclic backbone, also play a significant role in its biological activity. mdpi.com In this compound, these include isobutyl and isopropyl groups. rsc.org The specific nature and stereochemistry of these side chains can influence the molecule's interaction with biological targets and its ability to bind metal ions. rsc.orgmdpi.com
The variety of side chains seen in the broader patellamide family, including methyl, benzyl, isopropyl, and isobutyl groups, suggests that these variations may lead to different biological functions. mdpi.com For example, the difference in copper(II) complex stability constants between patellamide A and patellamide C indicates that the nature of the side chains and their stereochemistry are important for the molecular properties of these compounds. mdpi.com
Conformational Dynamics and Their Relationship to Biological Function
This compound can adopt different conformations in solution, with the "figure-of-eight" and "saddle/square-shaped" conformations being particularly significant. nih.gov The metal-free form commonly exists in a figure-of-eight conformation where the two thiazole rings are parallel and in close proximity. rsc.org
The equilibrium between these conformations is influenced by the nature of the heterocycles and the side chains. nih.gov The transition between these shapes is crucial for the molecule's biological function, particularly its ability to bind metal ions. The coordination of the first copper(II) ion typically induces a conformational change from the figure-of-eight to the saddle shape, which then facilitates the cooperative binding of a second copper(II) ion. nih.gov This conformational flexibility is a key aspect of its mechanism of action.
Stereochemical Determinants of Biological Activity
The stereochemistry of the amino acid residues in this compound is a critical determinant of its three-dimensional structure and biological activity. rsc.org A notable feature of the patellamide family is the alternating R,S stereochemistry of the substituents. nih.gov The amino acids adjacent to the thiazole rings consistently have an R-configuration (D-amino acids), while those next to the oxazoline rings have an S-configuration (L-amino acids). rsc.orgmdpi.comrsc.org
This specific stereochemical arrangement is the result of enzymatic epimerization during biosynthesis and is thought to be crucial for the molecule's function. uni-heidelberg.de The presence of D-amino acids can confer resistance to proteases. uni-heidelberg.de Changes in the configuration of the side chains can lead to significant differences in the folding of the cyclic peptide, which in turn affects its biological activity. researchgate.net Computational studies have also highlighted that both the stereochemistry of the side chains and the type of heterocycle significantly affect properties like carbonate binding. rsc.org
Molecular and Cellular Mechanisms of Action for Patellamide D
Modulation of Multidrug Resistance (MDR) Phenotypes
A hallmark biological activity of Patellamide D is its ability to counteract multidrug resistance (MDR) in cancer cells. MDR is a significant barrier in chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This compound acts as a selective antagonist in multidrug-resistant cells, effectively resensitizing them to chemotherapeutic agents. nih.govrsc.org
Antagonism of Efflux Pump Proteins (e.g., P-glycoprotein)
The primary mechanism by which this compound reverses MDR is through the antagonism of efflux pump proteins, most notably P-glycoprotein (P-gp). wikipedia.orgmdpi.com P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily, which functions as an ATP-dependent efflux pump. citeab.com In many resistant cancer cell lines, P-gp is overexpressed and actively transports a wide variety of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic efficacy. citeab.comguidetopharmacology.org
This compound has been shown to inhibit the function of these transport proteins. wikipedia.orgmdpi.com By blocking the P-gp pump, this compound prevents the efflux of anticancer drugs, leading to their accumulation within the cancer cell and restoring their therapeutic effect. wikipedia.org This makes it a potent MDR modulator or "chemosensitizer". researchgate.net
Competitive Binding Mechanisms in MDR Reversal
The reversal of MDR by this compound is believed to occur through a competitive binding mechanism. rsc.org It is presumed that this compound competitively binds to P-gp, likely at the same sites as chemotherapeutic drugs. wikipedia.orgwikidata.org This action as a selective antagonist effectively blocks transport proteins involved in causing drug resistance. wikipedia.orgfishersci.at
In vitro studies on the multidrug-resistant human leukemic cell line CEM/VLB100 have demonstrated the potent resistance-modifying capabilities of this compound. nih.gov When co-administered with standard chemotherapies, this compound significantly enhanced their cytotoxicity. fishersci.ca For instance, at a concentration of 3.3 µM, this compound was shown to be a more effective modulator of resistance for certain drugs than the well-known P-gp inhibitor, verapamil (B1683045). nih.gov The activity of this compound is considered similar to that of verapamil in its ability to reverse MDR. wikipedia.orgwikipedia.org
Interactions with Biological Membranes and Cellular Components
The structure of this compound, a pseudo-octapeptide with a 24-membered ring containing oxazoline (B21484) and thiazole (B1198619) heterocycles, is key to its interactions with cellular components. alfa-chemistry.com The rigid cyclic scaffold, composed of alternating amides and heterocycles, makes patellamides versatile ligands for metal ions, showing a particular affinity for cooperatively binding two copper(II) ions. alfa-chemistry.com This metal-binding capability is a defining characteristic of the patellamide family. wikidata.orgwikipedia.org
The cytotoxicity of patellamide-type compounds may also be linked to the conformational restrictions imposed by their heterocyclic structure, which could enable them to intercalate with DNA. wikipedia.orgwikipedia.org Furthermore, the patellamide class of compounds is known to interact with biological membranes, although the specific molecular details of this interaction for this compound are an area of ongoing investigation. fishersci.no
Cytotoxicity Mechanisms in Cancer Cell Lines (in vitro studies)
The initial discovery of the patellamide family was spurred by their cytotoxic properties against cancer cells. alfa-chemistry.com Patellamides were first noted for their cytotoxicity against L1210 murine leukemia cells. rsc.orgnih.gov While this compound itself exhibits some direct cytotoxicity, its more profound effect is as a selective antagonist that reverses multidrug resistance in specific cell lines. nih.govrsc.orgfishersci.at
In the multidrug-resistant CEM/VLB100 human leukemic cell line, this compound at a concentration of 3.3 µM significantly reduces the 50% inhibitory concentration (IC₅₀) of various chemotherapeutics, demonstrating its potent resistance-modifying activity. nih.govrsc.org For example, it lowers the IC₅₀ of vinblastine (B1199706) from 100 ng/ml to just 1.5 ng/ml and that of adriamycin from over 1000 ng/ml to 110 ng/ml. nih.gov This enhancement of cytotoxicity is directly linked to its role as an MDR modulator, as detailed in section 6.1.
Antimicrobial and Antiviral Activity (in vitro studies)
While the broader patellamide class of compounds has been investigated for potential antimicrobial and antiviral properties, specific data on this compound's activity in these areas is limited in the reviewed literature. fishersci.no Ascidian-derived peptides, as a general category, are known to possess potential antiviral activities. semanticscholar.orgresearchgate.net However, dedicated in vitro studies focusing solely on this compound's efficacy against specific bacterial, fungal, or viral strains were not prominently featured in the surveyed research. Therefore, while the chemical family to which this compound belongs shows promise, its specific antimicrobial and antiviral profile requires further dedicated investigation.
Metal Ion Coordination Chemistry and Catalytic Properties of Patellamide D
Affinity and Selectivity for Transition Metal Ions, particularly Copper(II)
Extensive research has demonstrated that patellamides, including Patellamide D, display a pronounced affinity and selectivity for copper(II) ions over other transition metal ions like zinc(II), cobalt(II), and nickel(II). uni-heidelberg.dersc.orgmdpi.comuni-heidelberg.de The stability constants for the formation of copper(II) complexes with patellamide derivatives are generally higher than those for other metal ions. rsc.org For instance, the stability constants for mononuclear Cu(II) complexes of patellamides A and C are significantly higher than for other metals. rsc.org This preference for Cu(II) is attributed to the ability of the copper ion to induce the necessary conformational changes in the macrocycle for optimal coordination. uni-heidelberg.de While the coordination chemistry with other metal ions has been studied to a lesser extent, the available data from phosphatase kinetics indicate that both zinc(II) and mixed zinc(II)/copper(II) species are slightly less reactive than the dinuclear copper(II) complexes, further supporting the relevance of Cu(II) coordination. rsc.org
Structural Characterization of Patellamide-Metal Complexes
The coordination of metal ions, particularly Cu(II), to this compound induces significant conformational changes in the macrocycle. mdpi.comuni-heidelberg.de Spectroscopic techniques, including electron paramagnetic resonance (EPR), coupled with molecular modeling, have been instrumental in elucidating the solution structures of these metal complexes. mdpi.comresearchgate.netacs.org
Dinuclear Copper(II) Complex Formation and Cooperativity
A key feature of this compound's interaction with copper(II) is the cooperative binding of two Cu(II) ions to form a dinuclear complex. rsc.orgmdpi.comresearchgate.net The binding of the first Cu(II) ion preorganizes the macrocyclic structure, facilitating the coordination of a second Cu(II) ion. mdpi.comuni-heidelberg.de This cooperative effect is a hallmark of patellamide-copper interactions. researchgate.netnih.gov In these dinuclear complexes, each copper(II) ion is typically coordinated by three nitrogen atoms from the macrocycle: one from a deprotonated amide and two from the heterocyclic rings (oxazoline and thiazole). uq.edu.aumdpi.com The resulting complex often adopts a saddle-shaped conformation. mdpi.comnih.gov The distance between the two copper(II) ions in these complexes is estimated to be between 3.5 Å and 4.5 Å. uni-heidelberg.de
Ligand Field Characteristics of Metal Binding Sites
The metal binding sites in this compound are composed of nitrogen and oxygen donor atoms from the amide and heterocyclic groups. uni-heidelberg.dersc.org Upon complexation with Cu(II), two amide groups are deprotonated, creating a dianionic macrocyclic ligand that coordinates to the two copper(II) cations. mdpi.com The resulting ligand field around each copper(II) center is typically square planar or square pyramidal. uni-heidelberg.de The specific geometry is influenced by the nature of the heterocycles and the pendent side chains of the macrocycle. mdpi.com The rigidity of the heterocyclic rings, such as the thiazole (B1198619) and oxazoline (B21484) in this compound, plays a significant role in determining the structure and properties of the resulting Cu(II) complexes. nih.gov
Catalytic Activities of Patellamide-Metal Complexes (in vitro)
The dinuclear copper(II) complexes of patellamides, including derivatives of this compound, have demonstrated notable catalytic activities in vitro for a range of biologically relevant reactions. uni-heidelberg.dersc.orgmdpi.com
Carbonic Anhydrase-like Activity
One of the most remarkable catalytic properties of dicopper(II)-patellamide complexes is their exceptionally high carbonic anhydrase activity. rsc.orgresearchgate.netnih.gov They are among the most efficient synthetic mimics of carbonic anhydrase known, with turnover frequencies approaching those of the native zinc-containing enzymes. rsc.orgmdpi.comresearchgate.net The catalytic mechanism involves the hydrolysis of CO2 and is strongly pH-dependent. rsc.org Mechanistic studies, including isotope labeling and kinetic analysis, support a pathway where a hydroxide (B78521) ion coordinated to one copper center attacks a CO2 molecule interacting with the second copper center. rsc.orgmdpi.com
Phosphatase Activity
In addition to carbonic anhydrase-like activity, dinuclear Cu(II) complexes of patellamide derivatives also exhibit phosphatase activity, catalyzing the hydrolysis of phosphoesters. uni-heidelberg.dersc.orgrsc.org This activity has been observed with substrates like bis-(2,4-dinitrophenyl)phosphate (BDNPP). nih.gov The phosphatase reaction, similar to the carbonic anhydrase activity, occurs at physiologically relevant pH ranges (6-7). uni-heidelberg.dersc.orgrsc.org While the phosphatase activity of the copper complexes is generally higher than that of their zinc counterparts, it is considered less prominent than their carbonic anhydrase activity. rsc.orgmdpi.comnih.gov
β-Lactamase Activity
Dinuclear copper(II) complexes of patellamide derivatives have demonstrated a capacity for hydrolytic catalysis, including β-lactamase-like activity. nih.govresearchgate.net This activity, however, is observed under specific, non-physiological conditions. Studies have shown that the hydrolysis of β-lactam antibiotics, such as penicillin, can be catalyzed by these metallopeptides at a high pH. rsc.orgcore.ac.uk
One study reported a catalytic rate (kcat) for the β-lactamase-like activity of a dinuclear copper(II) patellamide complex as (11.34 ± 0.91) × 10⁻⁴ s⁻¹. nih.gov This activity was observed at a pH of 11.5. core.ac.uk While this demonstrates the catalytic potential of the copper-patellamide complex, the requirement for such alkaline conditions makes its physiological relevance as a β-lactamase unlikely. rsc.org
| Parameter | Value | pH Condition | Reference |
|---|---|---|---|
| Catalytic Rate (kcat) | (11.34 ± 0.91) × 10⁻⁴ s⁻¹ | 11.5 | nih.govcore.ac.uk |
Glycosidase Activity
Similar to their β-lactamase-like activity, dinuclear copper(II) complexes of patellamides exhibit glycosidase activity, again under alkaline conditions. bham.ac.ukchemistryviews.org These complexes have been shown to hydrolyze both α- and β-glycosidic bonds. nih.gov This hydrolytic capability suggests a broad catalytic potential for these metallopeptides.
Research has quantified the catalytic rates for these activities. For α-glycosidase activity, a kcat of (1.55 ± 0.13) × 10⁻⁴ s⁻¹ was reported, while β-glycosidase activity was observed with a kcat of (1.22 ± 0.09) × 10⁻⁴ s⁻¹. nih.gov These activities were measured at a pH of 10-11. bham.ac.ukchemistryviews.org The low rates and the high pH required for this catalysis suggest that, like the β-lactamase activity, the in vivo significance of this function may be limited. rsc.org
| Activity Type | Catalytic Rate (kcat) | pH Condition | Reference |
|---|---|---|---|
| α-Glycosidase | (1.55 ± 0.13) × 10⁻⁴ s⁻¹ | 10-11 | nih.govbham.ac.uk |
| β-Glycosidase | (1.22 ± 0.09) × 10⁻⁴ s⁻¹ | 10-11 | nih.govbham.ac.uk |
Mechanistic Investigations of Metallopeptide Catalysis (e.g., CO2 Hydration)
The most significant and physiologically relevant catalytic activity of copper(II)-patellamide complexes is their function as carbonic anhydrase mimics, catalyzing the hydration of carbon dioxide (CO2). rsc.orgmdpi.com These dicopper(II) complexes are remarkably efficient, with activities only two orders of magnitude slower than native zinc-based carbonic anhydrase enzymes and faster than any zinc-based synthetic models. rsc.org
Mechanistic studies, including stopped-flow kinetics, isotope labeling, and quantum-chemical calculations, have provided insight into the catalytic cycle. rsc.orguq.edu.au The proposed mechanism involves the nucleophilic attack of a copper(II)-coordinated hydroxide ion on the carbon center of the CO2 molecule. uq.edu.au The formation of the catalyst-CO2 adduct and the subsequent release of carbonate or bicarbonate are relatively fast steps. uq.edu.auresearchgate.net Computational studies using Density Functional Theory (DFT) suggest that the release of the bridging carbonate product is a critical, energy-intensive step in the catalytic cycle. researchgate.net The stereochemistry of the patellamide's amino acid side chains also influences catalytic efficiency, with the naturally occurring R,S,R,S configuration proving more effective than other isomers. uq.edu.auresearchgate.net
In Vivo Metal Binding Evidence and Significance in Symbiosis
There is direct evidence for the in vivo binding of copper(II) ions to patellamides within the cells of their producer, the cyanobacterium Prochloron. rsc.org Initial studies utilized a synthesized, fluorescence-tagged patellamide analogue (H4pat-Atto550). chemistryviews.org Using confocal fluorescence microscopy and flow cytometry, researchers observed that the fluorescence of the dye was quenched upon incubation with copper(II), indicating the formation of Cu(II)-patellamide complexes inside living Prochloron cells. bham.ac.ukchemistryviews.org More recent Extended X-ray Absorption Fine Structure (EXAFS) studies have provided further confirmation, showing that two Cu(II) ions are coordinated to ascidiacyclamide (B1665190), a closely related patellamide, within intact Prochloron cells. rsc.orgresearchgate.net
This in vivo metal binding is believed to be highly significant for the symbiotic relationship between Prochloron and its ascidian host, Lissoclinum patella. uni-heidelberg.de The leading hypothesis is that the dicopper(II)-patellamide complexes function as carbonate transporters. uni-heidelberg.deresearchgate.net Prochloron appears to lack the common carbonate transporter proteins found in other cyanobacteria. uni-heidelberg.deresearchgate.net It is proposed that the patellamides, produced in large quantities, form dicopper(II) complexes in the host's cloacal cavity, bind carbonate, and transport it across the cyanobacterial cell membrane. uni-heidelberg.de This process would maximize the intracellular concentration of CO2 available for photosynthesis, providing a significant metabolic advantage to the Prochloron symbiont and, by extension, its host. uni-heidelberg.deresearchgate.net
Biotechnological Exploitation of Patellamide Biosynthesis
Heterologous Expression Systems for Patellamide Production
The production of patellamides is naturally performed by the cyanobacterial symbiont Prochloron, which has proven difficult to culture in laboratory settings. nih.gov This obstacle has driven the development of heterologous expression systems, where the genetic blueprint for patellamide biosynthesis is transferred to a more tractable host organism.
The bacterium Escherichia coli has been the workhorse for this endeavor. nih.govnih.gov In a landmark study, the entire pat gene cluster from a Prochloron symbiont was identified and successfully expressed in E. coli, leading to the production of patellamides A and C. researchgate.netwikipedia.orginvivochem.com This achievement confirmed that the complex series of post-translational modifications could be reconstituted in a foreign host, paving the way for further biotechnological development. researchgate.netontosight.ai The pat gene cluster (patA-G) encodes the precursor peptide (PatE) as well as the enzymes required for heterocyclization, proteolysis, and macrocyclization. researchgate.netamericanelements.com
Subsequent research has focused on optimizing these expression systems. For instance, it was noted that using codon-optimized vectors for the biosynthetic genes in E. coli resulted in significantly higher yields of patellamides compared to non-optimized vectors. guidetopharmacology.org The successful heterologous production of patellamide D and ascidiacyclamide (B1665190) (patellamide A) was also verified using shotgun cloning techniques to transfer Prochloron genomic DNA into an E. coli host, affirming the cyanobacterium as the biosynthetic source. ontosight.ai
Table 1: Key Milestones in Heterologous Expression of the Patellamide Pathway
| Year | Host Organism | Achievement | Key Finding | Reference(s) |
|---|---|---|---|---|
| 2005 | Escherichia coli | First functional expression of the entire pat gene cluster | Confirmed the ribosomal synthesis pathway and the function of the pat genes in producing patellamides A and C. | researchgate.netwikipedia.org |
| 2005 | Escherichia coli | Shotgun cloning and heterologous expression | Verified this compound and A production, confirming Prochloron as the source. | ontosight.ai |
| 2005 | Escherichia coli | Codon optimization studies | Showed that codon optimization of biosynthetic genes led to improved yields of patellamides. | guidetopharmacology.org |
Enzyme Engineering for Enhanced Activity and Analog Production
With a functional heterologous system established, focus has shifted to engineering the biosynthetic enzymes to improve efficiency and generate novel patellamide analogs. The enzymes of the cyanobactin pathways, including the patellamide pathway, often exhibit broad substrate tolerance, a trait that makes them excellent candidates for bioengineering. nih.gov
A significant bottleneck in the in vitro production of patellamides is the slow rate of the protease PatA, which is responsible for cleaving the N-terminal leader peptide from the precursor, PatE. epa.gov To overcome this, researchers have re-engineered the PatE substrate to incorporate a recognition site for a different, more efficient protease like trypsin. This modification dramatically accelerated the production process and increased the yield of patellamide analogs. epa.gov
The core modifying enzymes have also been targets for engineering:
PatD (Heterocyclase): This enzyme catalyzes the formation of thiazoline (B8809763) and oxazoline (B21484) rings from cysteine, serine, and threonine residues. epa.gov Studies have shown that PatD and its homolog TruD can process selenocysteine (B57510) to form selenazoline, opening the door to incorporating this rare amino acid and creating selenium-containing peptide analogs. epa.gov
PatG (Macrocyclase): The macrocyclase domain of PatG has demonstrated the ability to cyclize a wide range of synthetic substrates, including those containing non-proteinogenic and D-amino acids, albeit sometimes at a lower rate. ontosight.ai This flexibility is crucial for creating diverse cyclic peptide libraries.
These enzymatic engineering efforts demonstrate that the natural biosynthetic machinery can be rationally modified to produce "new-to-nature" compounds, expanding the chemical diversity far beyond what is found in the native organism. fishersci.ca
Development of Biotechnological Toolkits for Novel Cyclic Peptide Generation
A primary goal of studying the patellamide pathway is to create a modular "biotechnological toolkit" that can be used to synthesize novel cyclic peptides on demand. americanelements.comwikipedia.orgfishersci.ca This concept involves understanding each enzymatic component so thoroughly that they can be used as standalone tools or in new combinations to build custom peptides. fishersci.co.ukwikipedia.org
The structural and mechanistic understanding of the key enzymes—the heterocyclase (PatD), the N-terminal protease (PatA), and the macrocyclase/oxidase (PatG)—is fundamental to this goal. epa.govthegoodscentscompany.com By isolating these enzymes, researchers can perform the biosynthetic steps in vitro. epa.gov This approach simplifies the process and allows for the introduction of non-natural functionalities that would be difficult to achieve in a living cell. americanelements.comwikipedia.org
Key components of this toolkit include:
Engineered Enzymes: As described previously, enzymes like PatG macrocyclase can be used to cyclize various linear precursors. ontosight.ai
Engineered Substrates: Precursor peptides can be chemically synthesized and then modified enzymatically, allowing for the inclusion of building blocks not found in nature. nih.gov
Combinatorial Biosynthesis: Enzymes from different but related pathways can be combined. For example, enzymes from the patellamide, trunkamide (B1244394), and other cyanobactin pathways could be used together to generate hybrid molecules. nih.gov The discovery of new enzymes, such as the prenyltransferase TolF which can append lipid groups to peptides, further expands the toolkit's potential. wikipedia.org
This toolkit approach moves beyond producing simple analogs of this compound and towards the rational design and synthesis of entirely new classes of constrained cyclic peptides for various applications. americanelements.com
Strategies for Large-Scale Production and Diversification
While laboratory-scale synthesis of patellamides and their analogs is now feasible, large-scale production for potential pharmaceutical or industrial use presents further challenges. ontosight.ai The chemical complexity of patellamides makes traditional chemical synthesis difficult and not cost-effective for large quantities. thegoodscentscompany.commpg.de Therefore, biotechnological strategies are paramount.
Current strategies focus on two main areas: optimizing fermentation and diversifying the products.
Production Enhancement:
Metabolic Engineering: Yields in heterologous hosts like E. coli can be limited by the availability of precursors or cofactors. guidetopharmacology.org Research has shown that supplementing the fermentation media with metabolites such as L-cysteine (a building block for thiazole (B1198619) rings) and mevalonate (B85504) (a precursor for isoprenoid pathways that can indirectly boost production) can significantly increase the final yield of cyclic peptides. nih.gov
Product Diversification:
Precursor Engineering: The ribosomal nature of patellamide synthesis means that diversification can be readily achieved by mutating the precursor peptide gene, patE. nih.gov This allows for the programmed substitution, addition, or deletion of amino acids in the core peptide sequence.
Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of solid-phase peptide synthesis with the specificity of enzymatic modifications. uni.lu Linear peptides are first built on a solid support, then cleaved and subjected to a "one-pot" reaction containing the pool of biosynthetic enzymes (e.g., heterocyclase, oxidase, macrocyclase) to generate the final, modified cyclic peptide. uni.lu This method allows for the creation of a vast number of patellamide analogues efficiently.
These combined strategies aim to create a robust and scalable platform for producing not just this compound, but a wide library of novel, structurally diverse cyclic peptides. nih.gov
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Patellamide A | 157454 wikipedia.orgnih.govuni.lu |
| Patellamide C | 9767970 uni.lunih.gov |
| This compound | 149086 nih.govuni.lu |
| Ascidiacyclamide | 163527 nih.govuni.lu |
| Thiazole | 9256 nih.gov |
| Oxazoline | 68157 nih.gov |
| Thiazoline | 120269 nih.gov |
| L-Cysteine | 5862 researchgate.netfishersci.canih.gov |
| Selenocysteine | 25076 wikipedia.org |
| Mevalonate | 5288798 nih.gov |
Emerging Research Avenues and Challenges in Patellamide D Research
Unraveling Ecological and Physiological Roles in Symbiosis
A primary area of ongoing research is the elucidation of the precise ecological and physiological functions of patellamides within the symbiotic relationship between the ascidian host and its Prochloron symbiont. nih.govnih.gov It is hypothesized that patellamides may not solely benefit the host but could also play a crucial role for the cyanobacterium itself. uni-heidelberg.de
The high concentrations of patellamides, sometimes constituting several percent of the ascidian's dry weight, suggest a significant selective pressure for their production. pnas.org One proposed function is as a chemical defense mechanism, deterring predators due to their cytotoxic properties. pnas.org Another significant hypothesis revolves around their metal-chelating abilities, particularly with copper and zinc. pnas.org Ascidians are known to accumulate high concentrations of copper, and patellamides may be involved in detoxification processes for the host or the symbiont. nih.govpnas.org
Recent studies have pointed towards the potential catalytic functions of patellamide-metal complexes, which could be vital within the dynamic microenvironment of the host. nih.govnih.gov This environment experiences significant fluctuations in light, oxygen levels, and pH. nih.govnih.gov For instance, the dicopper(II) complexes of patellamides have demonstrated high catalytic activity for various reactions, including carbonic anhydrase activity, which could be relevant for carbon transport into the Prochloron cells. uni-heidelberg.dersc.org Further research is needed to confirm these functions in vivo and to understand how the dynamic conditions within the host modulate the activity of these compounds. nih.govnih.gov
Advancements in Prochloron Cultivation and Biosynthetic Studies
A major bottleneck in studying the in vivo dynamics and function of patellamides has been the inability to culture their producer, the cyanobacterium Prochloron, despite numerous attempts since its discovery. nih.govnih.gov This obligate symbiont has proven difficult to grow outside of its host, hindering detailed physiological and genetic studies. phylogenomics.me However, recent progress offers hope that long-term, stable cultivation of Prochloron is becoming achievable. nih.gov Success in this area would be a significant breakthrough, enabling more controlled investigations into the cell biology of Prochloron and the regulation of patellamide biosynthesis. nih.gov
In the absence of a reliable culture, significant strides have been made in understanding patellamide biosynthesis through heterologous expression. The "pat" gene cluster, responsible for patellamide synthesis, was identified in the Prochloron genome and successfully expressed in Escherichia coli to produce patellamides. nih.govpnas.orgphylogenomics.me This achievement not only confirmed Prochloron as the biosynthetic source but also opened up avenues for producing patellamides and their analogs for further study. mdpi.com These biosynthetic and hybrid methods, combining synthetic and biosynthetic steps, have been instrumental in generating a variety of marine natural products. mdpi.com
Further Elucidation of Enzymatic Pathways and Enzyme Promiscuity
The biosynthetic pathway of patellamides is a complex, multi-step process involving several key enzymes. nih.gov The precursor peptide, encoded by the patE gene, undergoes a series of post-translational modifications, including heterocyclization, cleavage, and macrocyclization. mdpi.comnih.gov The heterocyclase enzyme, PatD, is particularly noteworthy as it catalyzes the formation of both thiazoline (B8809763) and oxazoline (B21484) rings from cysteine, serine, and threonine residues in an ATP-dependent manner. nih.govbeilstein-journals.org
A fascinating aspect of the patellamide biosynthetic enzymes is their promiscuity. beilstein-journals.orgresearchgate.net The heterocyclase and macrocyclase enzymes have been shown to tolerate a variety of amino acid substitutions in the precursor peptide, allowing for the creation of novel patellamide analogs. nih.govnih.gov This enzyme promiscuity is a key feature that can be exploited for synthetic biology applications, enabling the production of diverse libraries of patellamide-like compounds with potentially new biological activities. nih.govnih.gov
Despite significant progress, some enzymatic steps, such as epimerization, are not yet fully understood and may occur spontaneously. nih.govresearchgate.net Further research is needed to fully characterize all the enzymes in the pathway and to understand the mechanisms that control their regioselectivity and substrate tolerance. researchgate.net For instance, the oxidase domain of the PatG protein remains structurally uncharacterized. nih.gov A deeper understanding of these enzymatic processes will be crucial for harnessing the full potential of the patellamide biosynthetic machinery for generating novel compounds. nih.gov
Computational Approaches in Patellamide Chemistry and Biology
Computational modeling has become an invaluable tool in the study of patellamides, providing insights into their structure, conformation, and interactions with metal ions. acs.orgresearchgate.net Energy-minimized conformations of Patellamide D have been shown to closely resemble the crystalline structure, providing a basis for understanding its biological activity. researchgate.net
A significant focus of computational studies has been the coordination chemistry of patellamides with metal ions, particularly copper(II). uni-heidelberg.deresearchgate.net These studies have helped to elucidate the structures of patellamide-copper complexes and have supported experimental observations of cooperative binding of two copper ions. rsc.orgresearchgate.net Computational methods are also being used to investigate the catalytic mechanisms of these metal complexes, such as their carbonic anhydrase activity. researchgate.net By modeling the energetics of the catalytic cycle, researchers can gain a deeper understanding of the potential biological functions of these complexes. researchgate.net
Furthermore, computational approaches can guide the design of novel patellamide analogs with specific properties. By predicting how structural modifications will affect the conformation and activity of the molecule, researchers can prioritize synthetic targets. As computational power and methodologies continue to advance, these approaches will play an increasingly important role in patellamide research.
Discovery and Characterization of Novel Patellamide-Related Natural Products
The discovery of the patellamide biosynthetic pathway has paved the way for the identification of new, related natural products from other organisms. By using the known patellamide biosynthetic genes as probes, researchers have been able to identify similar gene clusters in other cyanobacteria, such as Trichodesmium erythraeum. pnas.orgmdpi.com This has led to the discovery of novel cyclic peptides with structural similarities to the patellamides.
Metagenomic approaches have also proven fruitful in discovering novel patellamide-like precursor peptides from uncultured symbiotic cyanobacteria. researchgate.net By amplifying and sequencing genes from environmental DNA samples, researchers can identify new biosynthetic potential without the need for cultivation. These studies have revealed a vast diversity of precursor peptides, suggesting that a large number of undiscovered patellamide-related compounds exist in nature. researchgate.net The characterization of these new natural products and the elucidation of their biological activities represent an exciting frontier in patellamide research.
Q & A
Q. What are the key structural features of Patellamide D, and how do they influence its bioactivity?
this compound is a post-translationally modified ribosomal peptide characterized by a macrocyclic structure, heterocycles (oxazoline and thiazole rings), and D-stereocenters. These features are critical for its bioactivity, including metal-binding properties and potential antimicrobial effects. Methodologically, structural analysis involves nuclear magnetic resonance (NMR) for stereochemical determination and mass spectrometry for molecular weight validation . Researchers should cross-reference crystallographic data with computational models (e.g., molecular dynamics) to validate conformational stability in solution .
Q. What experimental approaches are used to study the biosynthetic pathway of this compound?
The proposed biosynthetic pathway involves heterocyclization, macrocyclization, epimerization, and dehydrogenation. Experimental approaches include:
- Gene cluster analysis : Sequencing cyanobacterial genomes to identify low-homology genes linked to patellamide synthesis.
- In vitro reconstitution : Expressing putative enzymes (e.g., heterocyclases) to test substrate specificity.
- Isotopic labeling : Tracking epimerization steps using deuterated precursors.
- Molecular dynamics (MD) simulations : Modeling spontaneous macrocyclization in explicit solvent environments . Ensure experimental replicates and negative controls (e.g., gene knockout strains) to confirm pathway steps .
Q. How can researchers validate conflicting hypotheses about the spontaneity of this compound’s macrocyclization?
Contradictions arise from theoretical models (e.g., MD simulations suggesting spontaneity) versus experimental observations requiring enzymatic mediation. To resolve this:
- Kinetic studies : Compare reaction rates in enzymatic vs. non-enzymatic conditions.
- Transition-state analysis : Use computational chemistry (e.g., density functional theory) to identify energy barriers.
- Mutagenesis : Modify precursor peptides to test structural prerequisites for spontaneity . Statistical methods like ANOVA can quantify variance between experimental and computational data .
Advanced Research Questions
Q. How do computational models like molecular dynamics (MD) enhance understanding of this compound’s biosynthesis?
MD simulations with explicit solvents (e.g., water or lipid bilayers) model peptide conformational changes during macrocyclization. Key steps:
- Parameterization : Use force fields (e.g., AMBER) tailored for non-ribosomal peptides.
- Trajectory analysis : Identify stable intermediates and transition states over microsecond-scale simulations.
- Validation : Compare simulation-derived structures with NMR or X-ray data. Limitations include force field inaccuracies for rare tautomers, necessitating hybrid quantum mechanics/molecular mechanics (QM/MM) approaches .
Q. What methodological strategies address contradictions in proposed biosynthetic pathways for this compound?
Discrepancies between gene cluster annotations and observed enzymatic activities require:
- Functional metagenomics : Screen uncultured cyanobacterial communities for novel enzymes.
- Substrate promiscuity assays : Test candidate enzymes against synthetic peptide libraries.
- Multi-omics integration : Correlate transcriptomic data with metabolite profiles under varying conditions. Researchers should prioritize falsifiable hypotheses and pre-register experimental designs to mitigate confirmation bias .
Q. How can researchers design experiments to test the hypothesis that this compound’s epimerization is solvent-dependent?
- Solvent variation : Synthesize linear precursors and incubate them in solvents of differing polarities (e.g., DMSO vs. aqueous buffers).
- Chiral chromatography : Quantify D/L-amino acid ratios over time.
- Circular dichroism (CD) : Monitor conformational shifts during epimerization. Control for pH, temperature, and ionic strength, and use triplicate samples to ensure reproducibility .
Data Presentation and Reproducibility
Q. What are best practices for presenting conflicting data on this compound’s bioactivity?
- Tabulate comparative data : Include columns for assay type (e.g., MIC, cytotoxicity), organism tested, and experimental conditions.
- Meta-analysis : Use tools like RevMan to assess heterogeneity across studies.
- Transparency : Share raw data in repositories (e.g., Zenodo) and detail statistical thresholds (e.g., p < 0.01 vs. 0.05) .
Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?
- Detailed Materials Section : Specify peptide precursors, solvent grades, and instrumentation settings (e.g., HPLC gradients).
- Step-by-Step Workflow : Use schematics to illustrate biosynthetic steps and critical checkpoints.
- Data Management Plans (DMPs) : Archive protocols in FAIR-aligned repositories with version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
